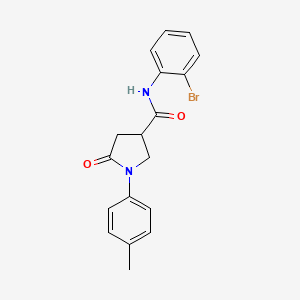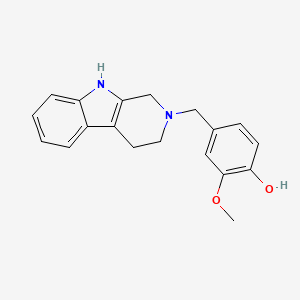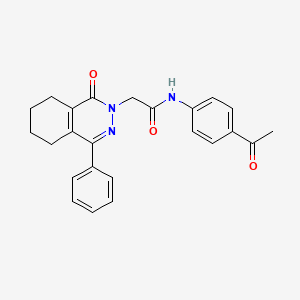
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile, also known as FNAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNAN belongs to the class of acrylonitrile derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells. 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has also been shown to bind to amyloid-beta aggregates, leading to their disaggregation and preventing their accumulation in the brain.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to be highly selective towards cancer cells, with minimal toxicity towards normal cells. 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been shown to disaggregate amyloid-beta aggregates, which may have potential therapeutic applications in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is its relatively simple synthesis, which makes it easily accessible for laboratory experiments. Additionally, 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile exhibits potent anticancer activity and has shown promising results as a fluorescent probe for detecting amyloid-beta aggregates. However, one of the limitations of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several potential future directions for the study of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile. One area of interest is the development of more potent derivatives of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile that exhibit improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, the use of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile as a fluorescent probe for detecting amyloid-beta aggregates may have potential applications in the diagnosis and monitoring of Alzheimer's disease.
Synthesis Methods
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 3-fluorobenzaldehyde with 2-nitrobenzaldehyde, followed by the addition of a cyano group to the resulting product. The final product is then purified using column chromatography. The synthesis of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is relatively simple and can be carried out in a laboratory setting with ease.
Scientific Research Applications
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has also been studied for its potential use as a fluorescent probe for detecting amyloid-beta aggregates, which are associated with Alzheimer's disease.
properties
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-14-6-3-5-11(9-14)13(10-17)8-12-4-1-2-7-15(12)18(19)20/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMJTXBJMTZYRV-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4941464.png)
![3,3,6,6-tetramethyl-9-[5-(2-nitrophenyl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4941466.png)

![1-(3-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941477.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)
![1-benzyl 2-[6-methyl-3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B4941490.png)
![1-(9H-fluoren-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]ethanone](/img/structure/B4941498.png)
![2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4941503.png)

![1-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4941535.png)